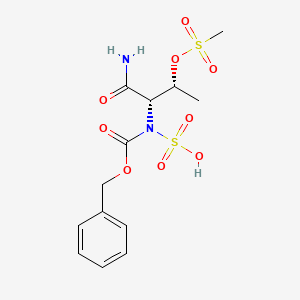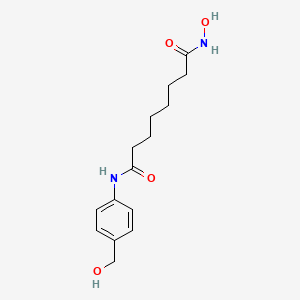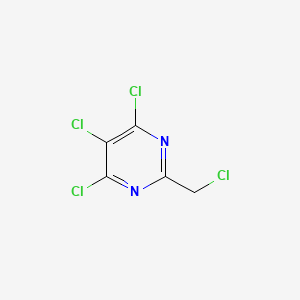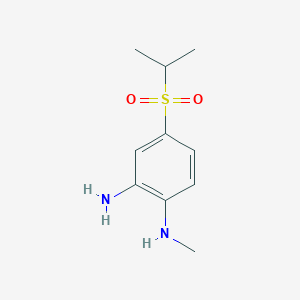
N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate is a compound that plays a significant role in organic synthesisThe compound has a molecular formula of C13H18N2O9S2 and a molecular weight of 410.42.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate typically involves multiple steps. One common method includes the protection of the amino group of L-threonine, followed by the introduction of the sulfonyl and benzyloxycarbonyl groups. The final step involves the formation of the methanesulfonate ester. The reaction conditions often require the use of solvents such as chloroform and methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the sulfonyl group, resulting in the formation of simpler amides.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the modification of peptides and proteins, aiding in the study of biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate exerts its effects involves the interaction with specific molecular targets. The sulfonyl and benzyloxycarbonyl groups can interact with enzymes and other proteins, leading to inhibition or modification of their activity. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
- N-Sulfonyl N-Benzyloxycarbonyl L-Serine Amide O-Methanesulfonate
- N-Sulfonyl N-Benzyloxycarbonyl L-Valine Amide O-Methanesulfonate
- N-Sulfonyl N-Benzyloxycarbonyl L-Isoleucine Amide O-Methanesulfonate
Uniqueness
N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate is unique due to the presence of the threonine moiety, which provides specific stereochemistry and functional groups that can participate in diverse chemical reactions. This uniqueness makes it a valuable compound in the synthesis of complex molecules and the study of biochemical processes.
特性
分子式 |
C13H18N2O9S2 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC名 |
[(2S,3R)-1-amino-3-methylsulfonyloxy-1-oxobutan-2-yl]-phenylmethoxycarbonylsulfamic acid |
InChI |
InChI=1S/C13H18N2O9S2/c1-9(24-25(2,18)19)11(12(14)16)15(26(20,21)22)13(17)23-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,20,21,22)/t9-,11+/m1/s1 |
InChIキー |
PNCURCASEQXCHK-KOLCDFICSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N)N(C(=O)OCC1=CC=CC=C1)S(=O)(=O)O)OS(=O)(=O)C |
正規SMILES |
CC(C(C(=O)N)N(C(=O)OCC1=CC=CC=C1)S(=O)(=O)O)OS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-Spiro[2-benzofuran-1,9'-xanthene]](/img/structure/B14753882.png)



![1,1,1-Trifluoro-N-(3aR,8aR)-4,4,8,8-tetrakis(4-(tert-butyl)phenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14753905.png)

![[(2R,3S,4S)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol](/img/structure/B14753909.png)
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B14753914.png)

![2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine](/img/structure/B14753919.png)

![5-[(E)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14753929.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(D-manos-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-(2-hydroxylcarbonylethylamino)malonic Acid Diamide](/img/structure/B14753943.png)
![[(10R,13S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14753946.png)
